N,N',N''-Trihexyldiethylenetriamine
Overview
Description
N,N’,N’'-Trihexyldiethylenetriamine is an organic compound with the molecular formula C22H49N3. It is a light yellow liquid at room temperature and has a molecular weight of 355.64 g/mol . This compound is characterized by its three hexyl groups attached to a diethylenetriamine backbone, making it a triamine with significant steric bulk.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’'-Trihexyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, allowing them to react with the hexyl halides to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of N,N’,N’'-Trihexyldiethylenetriamine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .
Types of Reactions:
Oxidation: N,N’,N’'-Trihexyldiethylenetriamine can undergo oxidation reactions, particularly at the nitrogen atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the amine groups to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often performed in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N’,N’'-Trihexyldiethylenetriamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be used as catalysts in various organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N’,N’'-Trihexyldiethylenetriamine is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the compound can donate electron pairs to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates .
Comparison with Similar Compounds
- N,N,N’,N’'-Pentamethyldiethylenetriamine
- N,N,N’,N’'-Tetramethyldiethylenetriamine
- N,N,N’,N’'-Tetraethylethylenediamine
- N,N,N’,N’'-Triethylethylenediamine
Comparison: N,N’,N’‘-Trihexyldiethylenetriamine is unique due to its three hexyl groups, which provide significant steric bulk compared to other similar compounds. This steric bulk can influence the compound’s reactivity and the stability of its metal complexes. For example, N,N,N’,N’'-Pentamethyldiethylenetriamine has smaller methyl groups, leading to less steric hindrance and potentially different reactivity patterns .
Properties
IUPAC Name |
N,N'-dihexyl-N'-[2-(hexylamino)ethyl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H49N3/c1-4-7-10-13-16-23-18-21-25(20-15-12-9-6-3)22-19-24-17-14-11-8-5-2/h23-24H,4-22H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVDQQBHZSMNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCN(CCCCCC)CCNCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H49N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250787-15-6 | |
Record name | N,N',N''-Trihexyldiethylenetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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